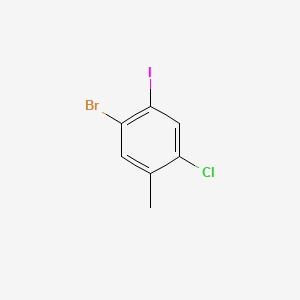

1-Bromo-4-chloro-2-iodo-5-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Bromo-4-chloro-2-iodo-5-methylbenzene” is a chemical compound with the molecular formula C7H5BrClI . It is a derivative of benzene, which is a six-carbon ring with three double bonds .

Synthesis Analysis

The synthesis of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could involve multiple steps. For instance, a Friedel Crafts acylation could be one of the steps involved . Another source suggests that it could be synthesized from 4-Bromo-3-methylaniline .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” consists of a benzene ring with bromine, chlorine, iodine, and a methyl group attached to it .

Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could be complex and depend on the conditions and reagents used. For instance, it could undergo a nitration reaction, followed by a conversion from the nitro group to an amine, and then a bromination .

Physical And Chemical Properties Analysis

The molecular weight of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” is 331.37 g/mol . It has a complexity of 120 and a covalently-bonded unit count of 1 .

Aplicaciones Científicas De Investigación

Halogenation of Polyalkylbenzenes : A study by Bovonsombat and Mcnelis (1993) discusses the use of halogenation reactions in polyalkylbenzenes, which is relevant for understanding the synthesis of halogenated compounds like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Bovonsombat & Mcnelis, 1993).

Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) studied the vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, which can provide insights into the physical properties of 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Verevkin et al., 2015).

Halogen Bonding in Halotriaroylbenzenes : Pigge, Vangala, and Swenson (2006) explored halogen bonding in halotriaroylbenzenes, which is relevant for understanding the structural determinants in compounds like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Pigge, Vangala, & Swenson, 2006).

Metabolism of Halogenonitrobenzenes : The metabolism of halogenonitrobenzenes in rabbits was studied by Bray, James, and Thorpe (1958), providing insights into the biological processing of halogenated compounds like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Bray, James, & Thorpe, 1958).

Bromination of Dimethylbenzene : Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, which is relevant for understanding the synthesis pathways that could potentially apply to 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Aitken et al., 2016).

Photoreactions of Halogenobenzenes : Bryce-Smith, Dadson, and Gilbert (1980) investigated the photoreactions of chloro-, bromo-, and iodo-benzenes, which can offer insights into the reactivity of halogenated benzene derivatives like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Bryce-Smith, Dadson, & Gilbert, 1980).

Properties of Halobenzene Cations : Kwon, Kim, and Kim (2002) studied the vibrational spectra of halobenzene cations, which can provide information on the electronic properties of halogenated benzenes like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Kwon, Kim, & Kim, 2002).

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-4-chloro-2-iodo-5-methylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

1-Bromo-4-chloro-2-iodo-5-methylbenzene interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to maintain the aromaticity of the benzene ring, which is crucial for its stability .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 1-Bromo-4-chloro-2-iodo-5-methylbenzene affects the biochemical pathways involving benzene derivatives . The compound can bond to a nucleophile to give a substitution or addition product . It can also transfer a proton to a base, giving a double bond product .

Result of Action

The result of the action of 1-Bromo-4-chloro-2-iodo-5-methylbenzene is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific electrophile involved in the reaction .

Action Environment

The action of 1-Bromo-4-chloro-2-iodo-5-methylbenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the outcome of the electrophilic aromatic substitution reaction . Additionally, the compound is classified as combustible and potentially toxic , which may impact its handling and use in different environments .

Safety and Hazards

Direcciones Futuras

The future directions for the study and use of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could involve further exploration of its synthesis and reactions. For instance, the nitration reaction could be explored further, especially since the end product is meta and a meta directing group must be utilized .

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-iodo-5-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJJZCBMGAOLJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682012 |

Source

|

| Record name | 1-Bromo-4-chloro-2-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255574-71-0 |

Source

|

| Record name | 1-Bromo-4-chloro-2-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)

![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)

![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)

![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)